Lactobionic acid, sodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

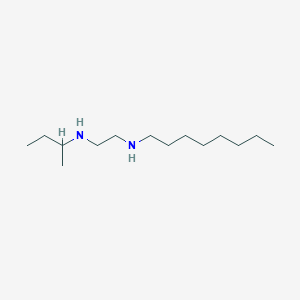

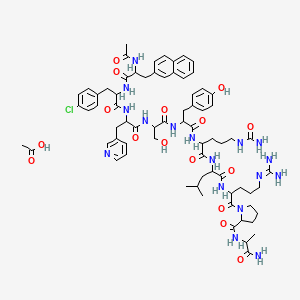

Lactobionic acid, sodium salt, is a derivative of lactobionic acid, which is a sugar acid formed from gluconic acid and galactose. Lactobionic acid is a disaccharide that can be formed by the oxidation of lactose. The sodium salt form of lactobionic acid is known for its high solubility in water and is used in various industrial and pharmaceutical applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Lactobionic acid can be synthesized through the oxidation of lactose. This process can be carried out using chemical, electrochemical, or biological oxidation methods. Chemical oxidation typically involves the use of high-cost metal catalysts and can generate undesirable side-reaction products . Biological production, on the other hand, is more eco-friendly and involves the use of microorganisms such as Pseudomonas taetrolens .

Industrial Production Methods

In industrial settings, lactobionic acid is often produced through fermentation processes. For example, Pseudomonas taetrolens can be used to ferment lactose under controlled pH and temperature conditions to produce lactobionic acid. The fermentation broth is then subjected to ethanol precipitation and ion-exchange chromatography to recover pure lactobionic acid . The sodium salt form is obtained by neutralizing lactobionic acid with sodium hydroxide.

Análisis De Reacciones Químicas

Types of Reactions

Lactobionic acid, sodium salt, can undergo various chemical reactions, including oxidation, reduction, and substitution. The oxidation of lactose to form lactobionic acid is a key reaction in its synthesis .

Common Reagents and Conditions

Oxidation: Common oxidizing agents include bromine water and nitric acid.

Reduction: Reducing agents such as sodium borohydride can be used to reduce lactobionic acid to its corresponding alcohol.

Substitution: Lactobionic acid can form salts with various mineral cations, including calcium, potassium, and zinc.

Major Products

The major products formed from these reactions include lactobionic acid itself, its various salts (e.g., calcium lactobionate, potassium lactobionate), and reduced forms of lactobionic acid.

Aplicaciones Científicas De Investigación

Lactobionic acid, sodium salt, has a wide range of applications in scientific research and industry:

Mecanismo De Acción

Lactobionic acid exerts its effects through various mechanisms:

Antimicrobial Activity: It disrupts the cell wall and membrane of bacteria, leading to cell death.

Chelating Properties: Binds to metal ions, preventing oxidative damage and stabilizing formulations.

Moisturizing Effect: Its polyhydroxy structure allows it to attract and retain moisture, making it an effective moisturizing agent.

Comparación Con Compuestos Similares

Lactobionic acid, sodium salt, can be compared with other similar compounds such as:

Gluconic Acid: Another sugar acid derived from glucose, used in food and pharmaceutical industries.

Galactonic Acid: Derived from galactose, used in similar applications as lactobionic acid.

Calcium Lactobionate: A calcium salt of lactobionic acid, used as a food additive and in organ preservation solutions.

This compound, stands out due to its high solubility in water and its multifunctional properties, making it a versatile compound in various applications.

Propiedades

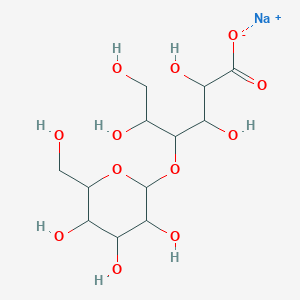

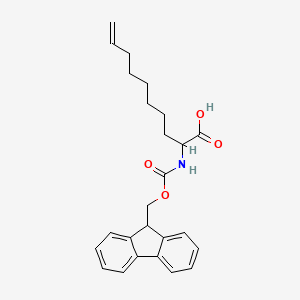

Fórmula molecular |

C12H21NaO12 |

|---|---|

Peso molecular |

380.28 g/mol |

Nombre IUPAC |

sodium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate |

InChI |

InChI=1S/C12H22O12.Na/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;/h3-10,12-20H,1-2H2,(H,21,22);/q;+1/p-1 |

Clave InChI |

AQKFVNLHZYOMKQ-UHFFFAOYSA-M |

SMILES canónico |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Nitrophenyl)-6-thiophen-2-yl-4-trifluoromethyl-thieno[2,3-b]pyridin-3-ylamine](/img/structure/B13393338.png)

![(1R,2R,4R,8S,9R,10S,13S,16R)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.0^{1,10.0^{4,9]hexadecan-15-one](/img/structure/B13393342.png)

![4-[5-(3,4-Dihydroxyphenyl)-4,5-dihydroxypent-1-ynyl]benzene-1,2-diol](/img/structure/B13393369.png)

![3,4,5-trihydroxy-6-[(3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl)oxy]oxane-2-carboxylic acid](/img/structure/B13393383.png)

![1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13393403.png)

![2-Bromo-1-[6-(4-methoxyphenyl)-2-methylpyridin-3-YL]ethanone hydrobromide](/img/structure/B13393416.png)